6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
Overview
Description
“6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3O2. Its average mass is 217.653 Da and its monoisotopic mass is 217.061798 Da .
Synthesis Analysis
While specific synthesis methods for “6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” were not found, general synthesis methods for pyrimidines involve reactions of ketones, aldehydes, or esters with amidines . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine” consists of a pyrimidine ring substituted with a chlorine atom at the 6th position and an N-(2,2-dimethoxyethyl) group at the 4th position .Scientific Research Applications
Potential in Antiangiogenic Therapy
- A study explored synthetic compounds derived from a similar pyrimidine, which includes 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, as antiangiogenic candidates. One compound, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrated significant binding energy and could be a powerful antiangiogenic due to its theoretical results for binding energy (Jafar & Hussein, 2021).
Antifungal Properties
- Research on derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, including the compound , showed promising antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Mahdi, Hadwan, & AlameriAmeer, 2017).
Pharmaceutical Applications
- Another study synthesized and characterized 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a derivative of 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine. This compound is part of a series with various pharmacological activities, highlighting the broad pharmaceutical potential of such derivatives (Ogurtsov & Rakitin, 2021).
Chemotherapeutic Potential
- Research has also been conducted on the antihypertensive activity of pyrimidine derivatives. A series of compounds, including derivatives similar to 6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine, showed the ability to lower blood pressure in hypertensive rats (Bennett et al., 1981).
Hydrogen Bonding Research
- Quantum chemical studies have identified hydrogen bonding sites in pyrimidine compounds, demonstrating the significance of such molecules in molecular recognition processes, which could be relevant to drug design (Traoré et al., 2017).
Synthesis and Characterization
- Various studies focus on the synthesis and characterization of pyrimidine derivatives, underscoring the compound's importance in chemical research and its potential in creating new molecules with diverse applications (Schmidt, 2002).
properties
IUPAC Name |
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-13-8(14-2)4-10-7-3-6(9)11-5-12-7/h3,5,8H,4H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITZCZHXWUGXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=CC(=NC=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679462 | |
Record name | 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
CAS RN |
1159822-73-7 | |
Record name | 6-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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